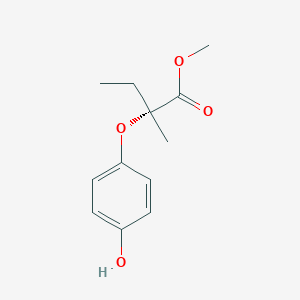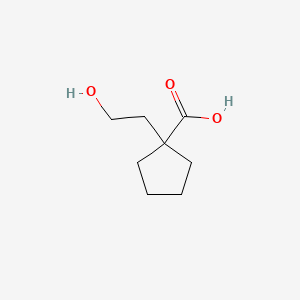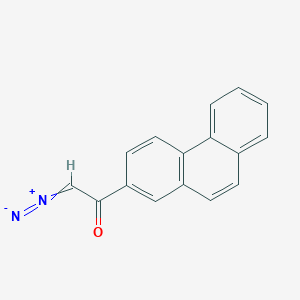
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate est un composé chimique connu pour sa structure et sa réactivité uniques. Il appartient à la classe des composés diazonium, qui se caractérisent par la présence d'un groupe diazonium (-N₂⁺) attaché à un cycle aromatique.
Méthodes De Préparation
La synthèse du 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate implique généralement la diazotation d'une amine aromatique. La voie de synthèse générale comprend les étapes suivantes :
Réaction de diazotation : Une amine aromatique est traitée avec de l'acide nitreux (produit in situ à partir de nitrite de sodium et d'acide chlorhydrique) à basse température pour former le sel de diazonium.
Réaction de couplage : Le sel de diazonium est ensuite couplé à un substrat approprié pour former le produit souhaité.
Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, le pH et la concentration, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe diazonium peut être remplacé par d'autres nucléophiles, tels que les halogénures, les hydroxydes et les amines, conduisant à la formation de composés aromatiques substitués.
Réactions de réduction : Le groupe diazonium peut être réduit pour former l'amine aromatique correspondante.
Réactions de couplage : Le composé peut participer à des réactions de couplage azo avec des phénols et des amines aromatiques pour former des colorants azoïques.
Les réactifs couramment utilisés dans ces réactions comprennent le nitrite de sodium, l'acide chlorhydrique et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent du nucléophile spécifique utilisé et des conditions réactionnelles.
Applications De Recherche Scientifique
Le 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate a plusieurs applications en recherche scientifique :
Synthèse organique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Science des matériaux : Le composé est utilisé dans la préparation de matériaux avancés, tels que les polymères et les nanomatériaux.
Chimie médicinale : Il sert de précurseur pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Chimie analytique : Le composé est utilisé dans diverses techniques analytiques, notamment la spectrophotométrie et la chromatographie, pour la détection et la quantification d'autres substances.
5. Mécanisme d'action
Le mécanisme d'action du 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate implique la réactivité du groupe diazonium. Le groupe diazonium est fortement électrophile, ce qui le rend sensible à l'attaque nucléophile. Cette réactivité permet au composé de participer à diverses réactions de substitution et de couplage. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature du nucléophile ou du substrat utilisé dans la réaction.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or substrate used in the reaction.
Comparaison Avec Des Composés Similaires
Le 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate peut être comparé à d'autres composés diazonium, tels que :
2-Diazonio-1-(4-méthylphényl)éthénolate : Structure similaire mais avec un groupe méthyle attaché au cycle aromatique.
2-Diazonio-1-(2-naphtyl)éthénolate : Contient un groupe naphtyle au lieu d'un groupe phénanthrène.
La singularité du 2-Diazonio-1-(phénanthrène-2-yl)éthène-1-olate réside dans sa structure aromatique spécifique, qui peut influencer sa réactivité et les types de produits formés dans les réactions chimiques.
Propriétés
Numéro CAS |
817160-43-3 |
|---|---|
Formule moléculaire |
C16H10N2O |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-diazo-1-phenanthren-2-ylethanone |
InChI |
InChI=1S/C16H10N2O/c17-18-10-16(19)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-10H |
Clé InChI |
OZCJAUSHDSNQNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


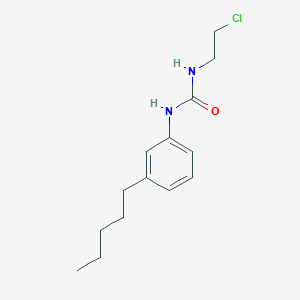
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
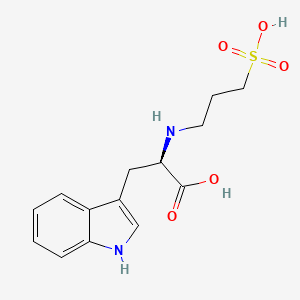

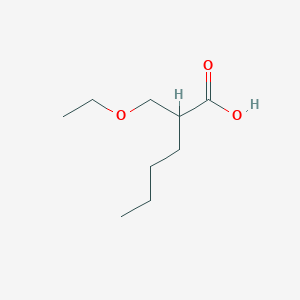
![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
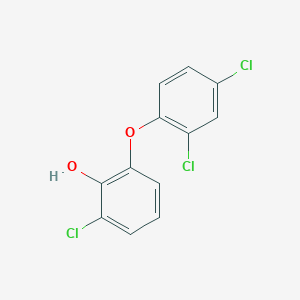
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
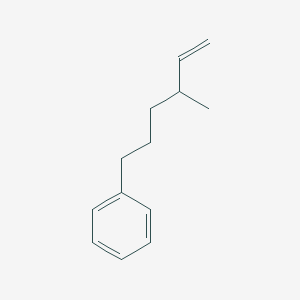
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
